6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1403766-57-3
VCID: VC8341496
InChI: InChI=1S/C7H9NO3/c9-5-1-3-4(5)2-8-6(3)7(10)11/h3-4,6,8H,1-2H2,(H,10,11)
SMILES: C1C2C(C1=O)CNC2C(=O)O
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

CAS No.: 1403766-57-3

Cat. No.: VC8341496

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid - 1403766-57-3

Specification

CAS No. 1403766-57-3
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C7H9NO3/c9-5-1-3-4(5)2-8-6(3)7(10)11/h3-4,6,8H,1-2H2,(H,10,11)
Standard InChI Key BDEAXWCGTFCIMC-UHFFFAOYSA-N
SMILES C1C2C(C1=O)CNC2C(=O)O
Canonical SMILES C1C2C(C1=O)CNC2C(=O)O

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid, reflects its bicyclic architecture. The azabicyclo[3.2.0]heptane core consists of a seven-membered ring system fused across three and two carbon atoms, with a nitrogen atom at position 3 and a ketone group at position 6. The carboxylic acid substituent at position 2 enhances its polarity and reactivity. Key structural features include:

PropertyValueSource
Molecular FormulaC7H9NO3\text{C}_7\text{H}_9\text{NO}_3
Molecular Weight155.15 g/mol
Canonical SMILESC1C2C(C1=O)CNC2C(=O)O
InChI KeyQOLUCNMESQIQBI-UHFFFAOYSA-N

The bicyclic structure confers rigidity, making it a valuable scaffold for designing enzyme inhibitors or β-lactam analogues . Spectroscopic analyses, including NMR and IR, confirm the presence of the ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.

Synthesis and Manufacturing

Industrial synthesis of 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multi-step protocols, often starting from azetidin-2-one derivatives. A representative route, adapted from clavulanic acid analogues , includes:

  • Iodination: 4-Iodomethylazetidin-2-one is treated with glyoxylic acid esters under basic conditions (e.g., sodium hydride) to form the bicyclic intermediate.

  • Oxidation: The intermediate undergoes ketonization at position 6 using oxidizing agents like potassium permanganate.

  • Acidification: Hydrolysis of the ester group yields the free carboxylic acid .

Suppliers such as CP Lab Safety offer the compound with ≥97% purity, often as a trifluoroacetic acid (TFA) salt (C9H10F3NO5\text{C}_9\text{H}_{10}\text{F}_3\text{NO}_5) to enhance solubility . Proprietary methods may vary, but all prioritize high stereochemical fidelity due to the compound’s pharmaceutical relevance .

Chemical Properties and Reactivity

The compound’s reactivity is dominated by its carboxylic acid and ketone groups:

Acid-Base Behavior

The carboxylic acid (pKa2.5\text{p}K_a \approx 2.5) deprotonates in basic media, forming water-soluble salts. The TFA salt (pKa0.23\text{p}K_a \approx 0.23) further enhances solubility in polar solvents like methanol or dimethyl sulfoxide .

Esterification and Amidation

Reactions with alcohols or amines yield esters or amides, respectively. For example, treatment with ethanol and H2SO4\text{H}_2\text{SO}_4 produces the ethyl ester, a common intermediate in drug synthesis.

Stability

Degradation studies of analogous compounds (e.g., YTR-830H) reveal sensitivity to alkaline conditions. In aqueous solutions at pH > 8, the β-lactam ring may hydrolyze, forming open-chain derivatives . Storage at room temperature under anhydrous conditions is recommended .

Applications in Pharmaceutical Research

β-Lactamase Inhibition

Structural similarities to clavulanic acid suggest potential as a β-lactamase inhibitor. The bicyclic core may bind to enzyme active sites, protecting β-lactam antibiotics from degradation .

Prodrug Development

Ester derivatives (e.g., diphenylmethyl esters) improve bioavailability by increasing lipophilicity. These prodrugs hydrolyze in vivo to release the active carboxylic acid .

Heterocyclic Building Block

The compound serves as a precursor for synthesizing triazole- or thiol-containing analogues, which are explored for antimicrobial and anticancer activity .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) shows signals at δ 4.3 ppm (bridgehead CH-N) and δ 2.8 ppm (CH₂-CO).

  • IR: Strong absorption at 1745 cm⁻¹ (C=O stretch).

Chromatography

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity, with a retention time of 6.2 minutes .

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